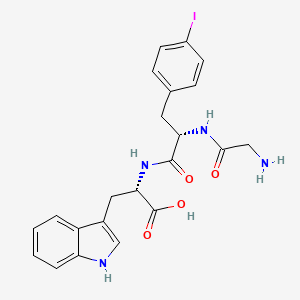

H-Gly-p-iodo-Phe-Trp-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Gly-p-iodo-Phe-Trp-OH is a useful research compound. Its molecular formula is C22H23IN4O4 and its molecular weight is 534.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Drug Development

The compound has shown promise in the development of novel therapeutic agents. Its ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for treating central nervous system (CNS) disorders. Peptides like H-Gly-p-iodo-Phe-Trp-OH can be engineered to enhance permeability across the BBB, facilitating the delivery of larger therapeutic molecules that typically cannot cross this barrier due to their size and hydrophilicity .

2. Protease Inhibition

Research indicates that compounds incorporating non-canonical amino acids, such as this compound, can act as protease inhibitors. These inhibitors are essential in regulating various biological processes and can be utilized in therapeutic contexts to modulate protease activity associated with diseases . The unique structure of this compound allows for selective binding to specific proteases, potentially leading to the development of targeted therapies.

3. Molecular Imaging

The incorporation of iodine into the structure provides a means for radiolabeling, which is useful in molecular imaging techniques such as positron emission tomography (PET). Compounds like this compound can be used as tracers in imaging studies to visualize biological processes in vivo . This application is particularly relevant in cancer research, where tracking tumor growth and response to therapy is critical.

4. Structure-Function Studies

This compound can be employed in studies aimed at understanding protein structure and function. By substituting standard amino acids with this compound in recombinant proteins, researchers can investigate how modifications affect protein folding, stability, and interaction with other biomolecules . This approach is particularly valuable in elucidating mechanisms of action for various biological pathways.

Case Studies

Case Study 1: CNS Drug Development

In a study exploring new peptide-based drugs for CNS disorders, researchers synthesized this compound and assessed its ability to penetrate the BBB. The results indicated significant transport across the barrier compared to traditional small-molecule drugs, suggesting its potential as a lead compound for further development .

Case Study 2: Protease Inhibition

Another investigation focused on the use of this compound as a selective inhibitor of specific serine proteases involved in inflammatory responses. The study demonstrated that the compound effectively reduced protease activity in vitro, highlighting its potential therapeutic applications in managing inflammatory diseases .

Comparative Analysis Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Drug Development | Enhances BBB permeability for larger therapeutic agents | Improved treatment options for CNS disorders |

| Protease Inhibition | Selective inhibition of proteases | Targeted therapies for inflammatory diseases |

| Molecular Imaging | Radiolabeling capabilities for PET imaging | Enhanced visualization of biological processes |

| Structure-Function Studies | Investigating protein interactions and stability | Insights into protein function and design |

Eigenschaften

CAS-Nummer |

347894-24-0 |

|---|---|

Molekularformel |

C22H23IN4O4 |

Molekulargewicht |

534.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-iodophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C22H23IN4O4/c23-15-7-5-13(6-8-15)9-18(26-20(28)11-24)21(29)27-19(22(30)31)10-14-12-25-17-4-2-1-3-16(14)17/h1-8,12,18-19,25H,9-11,24H2,(H,26,28)(H,27,29)(H,30,31)/t18-,19-/m0/s1 |

InChI-Schlüssel |

UKIKXYFACOULFV-OALUTQOASA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)I)NC(=O)CN |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)I)NC(=O)CN |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)I)NC(=O)CN |

Sequenz |

GXW |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.